

## Gatifloxacin sesquihydrate solubility profile in different solvents

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Compound of Interest

Compound Name: Gatifloxacin sesquihydrate

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# Gatifloxacin Sesquihydrate: A Comprehensive Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of **gatifloxacin sesquihydrate**, a fourth-generation fluoroquinolone antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data from various sources, details relevant experimental protocols, and presents a visual workflow for solubility determination.

## **Core Solubility Data**

The solubility of **gatifloxacin sesquihydrate** has been investigated in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

### **Aqueous and pH-Dependent Solubility**

**Gatifloxacin sesquihydrate**'s solubility in aqueous media is notably pH-dependent.



Solvent System	рН	Temperature (°C)	Solubility
Water	2-5	Not Specified	40-60 mg/mL
Water	4	Not Specified	60 mg/mL[1]
Water	Not Specified	Not Specified	0.631 mg/mL[2]
100 mM Hydrochloric Acid	1.2	Not Specified	Not Specified (Used for UV-spectrophotometry)[3] [4]
100 mM Phosphate Buffer	7.4	Not Specified	Not Specified (Used for UV-spectrophotometry)[3]
1:1 DMF:PBS	7.2	Not Specified	~0.5 mg/mL[5]
Water for Injection	6.4	Not Specified	2.60 ± 0.3 mg/mL[6]

## **Organic Solvents and Other Media**

The solubility in various organic solvents and lipid-based systems has also been characterized.



Solvent/Medium	Temperature (°C)	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified (Warmed)	~1 mg/mL[5]
Dimethylformamide (DMF)	Not Specified	~10 mg/mL[5]
Acetic Acid	Not Specified	Freely Soluble[7]
Ethanol	Not Specified	Slightly Soluble[7]
Methanol	Not Specified	Soluble (Used for analysis)[8]
Oleic Acid	25 ± 0.5	155.0 ± 0.3 mg/mL[10]
Precirol® ATO 5	80 ± 0.5	80.0 ± 1.3 mg/g[10]
Geleol™	80 ± 0.5	53.0 ± 1.6 mg/g[10]

## **Experimental Protocols**

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for **gatifloxacin sesquihydrate**.

## **Equilibrium Solubility Determination (Shake-Flask Method)**

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13]

Objective: To determine the saturation concentration of **gatifloxacin sesquihydrate** in a specific solvent at a controlled temperature.

#### Materials:

- Gatifloxacin sesquihydrate powder
- Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent)



- Glass vials or flasks with airtight screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

#### Procedure:

- Preparation: Add an excess amount of gatifloxacin sesquihydrate powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] The presence of undissolved solid should be confirmed at the end of the shaking period.
- Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
- Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of gatifloxacin in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



• Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

### **Analytical Quantification by UV-Vis Spectrophotometry**

UV-Vis spectrophotometry is a common and straightforward method for quantifying the concentration of a chromophoric compound like gatifloxacin.

Objective: To determine the concentration of **gatifloxacin sesquihydrate** in a solution by measuring its absorbance of ultraviolet light.

#### Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Gatifloxacin sesquihydrate reference standard
- Solvent used for solubility determination (as blank)
- · Volumetric flasks and pipettes

#### Procedure:

- Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of gatifloxacin sesquihydrate in the chosen solvent. Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the λmax. For gatifloxacin, λmax has been reported at approximately 286 nm in phosphate buffer (pH 7.4), 292 nm in hydrochloric acid (pH 1.2), and 295 nm in methanol.[3][4][8]
- Preparation of Standard Solutions: Accurately weigh a known amount of gatifloxacin sesquihydrate reference standard and dissolve it in the solvent to prepare a stock solution of known concentration. Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
- Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus



concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with Beer-Lambert's law.

- Sample Analysis: Measure the absorbance of the diluted sample solution from the solubility experiment at the same λmax.
- Concentration Calculation: Determine the concentration of gatifloxacin in the sample solution by interpolating its absorbance value on the calibration curve or by using the equation of the linear regression from the calibration plot.

## Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for the quantification of gatifloxacin, especially in complex matrices.

Objective: To separate and quantify **gatifloxacin sesquihydrate** in a solution with high specificity and sensitivity.

#### Materials:

- HPLC system with a UV detector
- C18 analytical column
- Gatifloxacin sesquihydrate reference standard
- HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)
- Buffers and reagents for mobile phase preparation (e.g., phosphate buffers, phosphoric acid)
- · Volumetric flasks and pipettes
- Syringe filters for sample preparation

#### Procedure:

Method Setup:

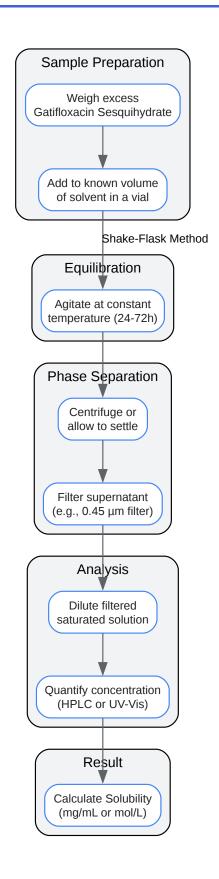


- Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., disodium hydrogen phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 75:25, v/v). The pH of the aqueous phase is typically adjusted (e.g., to 3.3 with orthophosphoric acid).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: The UV detector is set to a wavelength where gatifloxacin has strong absorbance, such as 293 nm.
- o Column: A reverse-phase C18 column is commonly used.
- Preparation of Standard Solutions: Prepare a stock solution of gatifloxacin sesquihydrate
  reference standard in the mobile phase or a suitable solvent. From the stock solution,
  prepare a series of standard solutions of known concentrations.
- Calibration Curve Generation: Inject equal volumes of each standard solution into the HPLC system and record the peak area from the resulting chromatograms. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Filter the diluted sample solution from the solubility experiment through a syringe filter and inject it into the HPLC system.
- Concentration Calculation: Determine the concentration of gatifloxacin in the sample by comparing its peak area to the calibration curve.

## **Visualizing the Experimental Workflow**

The following diagram illustrates the general workflow for determining the solubility of **gatifloxacin sesquihydrate** using the shake-flask method followed by analytical quantification.





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Caption: Workflow for Equilibrium Solubility Determination.



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